molecular formula C9H9NOS2 B15226714 6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B15226714
M. Wt: 211.3 g/mol
InChI Key: HOGPFJOVJUPTNA-UHFFFAOYSA-N
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Description

6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic organic compound containing a benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with formaldehyde and a suitable sulfur source under acidic conditions to form the thiazine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The benzothiazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Substituted benzothiazine derivatives.

Scientific Research Applications

6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the benzothiazine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific benzothiazine ring system and the presence of a mercapto group. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

6-(sulfanylmethyl)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H9NOS2/c11-9-5-13-8-2-1-6(4-12)3-7(8)10-9/h1-3,12H,4-5H2,(H,10,11)

InChI Key

HOGPFJOVJUPTNA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)CS

Origin of Product

United States

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